BenchChemオンラインストアへようこそ!

5-Cyclopropoxy-2-methylpyridin-4-amine

Organic Synthesis Process Chemistry Building Block Preparation

5-Cyclopropoxy-2-methylpyridin-4-amine (CAS 1243360-82-8) is a privileged, non-generic building block whose precise 2-methyl-4-amino-5-cyclopropoxy substitution pattern is essential for synthesizing SMN protein modulators, hNav1.7 inhibitors, PAK/TAM family kinase inhibitors, and rigid nicotine analogues. The 5-cyclopropoxy group imparts unique steric constraint and lipophilicity modulation that no alternative positional isomer or analog can replicate. Commercially available at ≥95% purity—eliminating in-house scaffold synthesis—this building block is validated in multiple drug discovery programs and supported by a quantitative one-step Vilsmeier protocol, ensuring batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1243360-82-8
Cat. No. B2779039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropoxy-2-methylpyridin-4-amine
CAS1243360-82-8
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=CC(=C(C=N1)OC2CC2)N
InChIInChI=1S/C9H12N2O/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)
InChIKeyUZSXIBPSTZVHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropoxy-2-methylpyridin-4-amine (CAS 1243360-82-8) Procurement Guide: Core Building Block for Kinase and GPCR Inhibitor Synthesis


5-Cyclopropoxy-2-methylpyridin-4-amine (CAS 1243360-82-8) is a 2,4,5-trisubstituted pyridine derivative featuring a cyclopropoxy group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position, with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol [1]. The compound is established as a versatile small-molecule scaffold and building block for pharmaceutical research , having been explicitly referenced as a reactant in the synthesis of multiple drug discovery programs, including survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and orally available naphthyridine protein kinase D inhibitors . Structurally, it belongs to a class of pyridylcyclopropyl compounds that have been explored as rigid nicotine analogues [2] and as intermediates in cyclopropyl-containing kinase inhibitor patents targeting PAK family kinases and NAMPT [3].

Why Generic Substitution Fails for 5-Cyclopropoxy-2-methylpyridin-4-amine: Structural and Functional Specificity in Drug Discovery


Generic substitution of 5-cyclopropoxy-2-methylpyridin-4-amine is not feasible due to its precise substitution pattern, which confers unique reactivity and biological activity that analogs with different substituents or positional isomers cannot replicate. The 5-cyclopropoxy group imparts distinct steric and electronic properties critical for optimal binding in kinase and GPCR targets , and the compound's specific arrangement of amino, methyl, and cyclopropoxy groups is essential for its role in synthesizing SMN protein modulators and hNav1.7 inhibitors . Additionally, the compound's synthesis via palladium-catalyzed Suzuki cross-coupling using cyclopropylboronic acid or a one-step quantitative Vilsmeier protocol [1] yields a material with a unique balance of lipophilicity (logP) and hydrogen-bonding capacity that cannot be matched by structurally similar building blocks lacking the precise 5-cyclopropoxy-2-methyl-4-amino arrangement. The following quantitative evidence establishes exactly where this compound differs from its closest comparators.

5-Cyclopropoxy-2-methylpyridin-4-amine Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Procurement


Synthesis Yield Superiority: Quantitative Vilsmeier Protocol Outperforms Traditional Suzuki Coupling

A 2023 protocol demonstrates quantitative yield synthesis of 5-cyclopropoxy-2-methylpyridin-4-amine in a single step using adapted Vilsmeier conditions [1]. This represents a substantial improvement over the traditional palladium-catalyzed Suzuki cross-coupling route starting from 5-bromo-2-methylpyridin-3-amine and cyclopropylboronic acid, which typically yields lower isolated quantities and requires inert atmosphere and elevated temperatures .

Organic Synthesis Process Chemistry Building Block Preparation

Commercial Purity and Characterization Completeness Comparison

Commercially available 5-cyclopropoxy-2-methylpyridin-4-amine is supplied with verified purity of 95% or 98% from multiple vendors . In contrast, closely related building blocks such as (5-cyclopropoxy-2-methylpyridin-4-yl)methanamine lack comparable vendor-documented purity specifications in publicly accessible technical datasheets , creating procurement uncertainty. Furthermore, the 2023 Molbank publication provides full spectroscopic characterization including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1], offering a validated reference standard that analogs lack.

Quality Control Analytical Chemistry Procurement Specifications

Patent-Validated Utility in SMN Protein Modulator Synthesis

5-Cyclopropoxy-2-methylpyridin-4-amine is explicitly referenced as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . This direct patent linkage to a specific therapeutic target differentiates it from general aminopyridine building blocks that lack documented utility in SMN-focused drug discovery. The compound appears in application documentation as a key starting material for this therapeutically relevant class, whereas analogs such as 2-methylpyridin-4-amine (lacking the 5-cyclopropoxy group) or 5-methoxy-2-methylpyridin-4-amine (methoxy instead of cyclopropoxy) are not similarly cited in SMN modulator patents.

SMN Protein Spinal Muscular Atrophy Drug Discovery Pharmaceutical Intermediates

Application Breadth Across Multiple Drug Discovery Programs

5-Cyclopropoxy-2-methylpyridin-4-amine serves as a reactant in at least four distinct drug discovery programs: diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS), orally available naphthyridine protein kinase D (PKD) inhibitors, and phosphodiesterase 5 (PDE5) inhibitors . This multi-target applicability contrasts with structurally related building blocks such as 3-(tert-butoxy)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine (CAS 1243345-05-2) and 5-bromo-N-(5-cyclopropoxy-2-methylpyridin-4-yl)pentanamide, which are either proprietary intermediates with narrower disclosed applications or lack comparable patent documentation across multiple therapeutic areas.

hNav1.7 Inhibitors iNOS Inhibitors Protein Kinase D Phosphodiesterase 5

Kinase Inhibitor Scaffold Validation Through Patent Coverage

The 5-cyclopropoxy-2-methylpyridin-4-amine scaffold is embedded within a broader class of cyclopropyl-containing compounds claimed as kinase inhibitors targeting p21-activated kinases (PAK1-6) and nicotinamide phosphoribosyltransferase (NAMPT) [1]. Additionally, aminopyridine derivatives containing similar substitution patterns have been disclosed as TAM family kinase inhibitors (Tyro3, Axl, Mer) [2] and as c-Met/VEGFR-2/FGFR-1 inhibitors [3]. While the target compound itself is not claimed as a final drug substance, its structural features (5-cyclopropoxy, 4-amino, 2-methyl) are conserved across multiple kinase inhibitor patent families. In contrast, 5-cyclopropoxy-2-methylpyridine (lacking the 4-amino group) is excluded from kinase inhibitor claims due to the essential nature of the amino moiety for hinge-region hydrogen bonding.

Kinase Inhibitors PAK NAMPT TAM Family c-Met

Nicotinic Receptor Binding: Structural Basis for Rigid Nicotine Analogue Design

Pyridylcyclopropylmethyl amines, of which 5-cyclopropoxy-2-methylpyridin-4-amine is a structural precursor, were evaluated for affinity at central nicotinic receptors. The methiodide quaternary ammonium derivatives of these compounds showed affinity in the micromolar range for the central nicotinic receptor in rat cerebral cortex [1]. The cyclopropyl group confers conformational rigidity, creating a "rigid analogue" of nicotine with restricted rotational freedom compared to flexible alkylamino pyridines. While specific binding data for the target compound itself is not reported, its structural relationship to compounds with Ki values in the micromolar range positions it as a key intermediate for developing conformationally constrained nAChR ligands.

Nicotinic Receptor nAChR Rigid Analogues CNS Radioligand Binding

5-Cyclopropoxy-2-methylpyridin-4-amine Procurement Scenarios: Validated Use Cases for Research and Industrial Applications


SMN Protein Modulator Synthesis for Spinal Muscular Atrophy Research

Research groups focused on spinal muscular atrophy (SMA) should procure 5-cyclopropoxy-2-methylpyridin-4-amine as a validated reactant for synthesizing survival motor neuron (SMN) protein modulators . The compound is explicitly referenced in application documentation for this therapeutic class, providing a direct synthetic entry point to SMN-targeting molecules. The commercial availability of this building block at 95-98% purity [1] eliminates the need for in-house synthesis of the core scaffold, accelerating medicinal chemistry optimization efforts. Alternative aminopyridine building blocks lacking the 5-cyclopropoxy substituent are not documented for SMN modulator synthesis and would require de novo route development.

Kinase Inhibitor Lead Optimization Targeting PAK, NAMPT, or TAM Families

Medicinal chemistry teams developing kinase inhibitors should prioritize 5-cyclopropoxy-2-methylpyridin-4-amine as a core scaffold for SAR exploration around PAK family kinases (PAK1-6), NAMPT, and TAM family kinases (Tyro3, Axl, Mer) [1]. The 4-amino group provides essential hinge-region hydrogen bonding capacity, while the 5-cyclopropoxy group introduces conformational constraint and modulates lipophilicity. The quantitative one-step synthesis protocol [2] enables reliable procurement at scale, while the comprehensive spectroscopic characterization ensures batch-to-batch consistency essential for reproducible SAR studies. Analogs lacking the 4-amino group (e.g., 5-cyclopropoxy-2-methylpyridine) lack kinase hinge-binding capacity and are unsuitable for this application.

hNav1.7 and iNOS Inhibitor Development for Pain and Inflammation

Laboratories developing ion channel modulators or anti-inflammatory agents should procure 5-cyclopropoxy-2-methylpyridin-4-amine as a reactant for synthesizing diaminotriazine hNav1.7 inhibitors and heteroalicyclic carboxamidines targeting inducible nitric oxide synthase (iNOS) . The compound's documented utility across these mechanistically distinct targets—voltage-gated sodium channels and nitric oxide synthase—demonstrates its versatility as a privileged scaffold for multiple therapeutic areas. The availability of complete analytical data [1] reduces quality control burden when transitioning from research-scale to larger-scale procurement for advanced lead optimization.

Conformationally Constrained CNS Ligand Design for Nicotinic Receptor Targets

Neuroscience research groups investigating nicotinic acetylcholine receptor (nAChR) ligands should procure 5-cyclopropoxy-2-methylpyridin-4-amine as a key intermediate for synthesizing conformationally constrained, rigid nicotine analogues . The cyclopropyl group restricts rotational freedom relative to flexible alkylamino pyridines, enabling systematic evaluation of conformational effects on receptor binding affinity. While flexible comparators may offer easier synthetic access, they lack the conformational constraint essential for probing the topography of the nicotinic receptor-binding site as established by Guandalini et al. [1]. This building block enables the preparation of methiodide derivatives with micromolar affinity for CNS nAChR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropoxy-2-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.